molecular formula C35H29FN2O5S B13819789 (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B13819789
M. Wt: 608.7 g/mol
InChI Key: KWJDXLFAMNRXIQ-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, acylation, and condensation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for cost-effectiveness, scalability, and environmental sustainability. Key steps include the efficient use of reagents, recycling of solvents, and minimization of waste.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one undergoes various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biology, the compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of significant interest. Researchers study its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In industry, the compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity are leveraged to create products with enhanced performance.

Mechanism of Action

The mechanism of action of (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are studied to understand its therapeutic potential and optimize its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2E)-6-acetyl-2-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one stands out due to its unique combination of functional groups and structural features. These attributes contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C35H29FN2O5S

Molecular Weight

608.7 g/mol

IUPAC Name

(2E)-6-acetyl-2-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C35H29FN2O5S/c1-20-31(21(2)39)33(32-26-8-6-5-7-24(26)12-16-28(32)41-3)38-34(40)30(44-35(38)37-20)18-23-11-15-27(29(17-23)42-4)43-19-22-9-13-25(36)14-10-22/h5-18,33H,19H2,1-4H3/b30-18+

InChI Key

KWJDXLFAMNRXIQ-UXHLAJHPSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/SC2=N1)C5=C(C=CC6=CC=CC=C65)OC)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)SC2=N1)C5=C(C=CC6=CC=CC=C65)OC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.